CB2 PET Radioligand 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

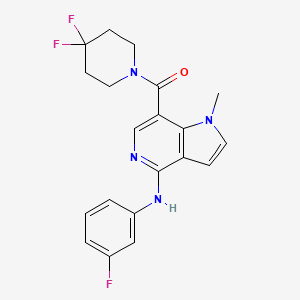

Molecular Formula |

C20H19F3N4O |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

(4,4-difluoropiperidin-1-yl)-[4-(3-fluoroanilino)-1-methylpyrrolo[3,2-c]pyridin-7-yl]methanone |

InChI |

InChI=1S/C20H19F3N4O/c1-26-8-5-15-17(26)16(19(28)27-9-6-20(22,23)7-10-27)12-24-18(15)25-14-4-2-3-13(21)11-14/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,24,25) |

InChI Key |

BIZKYYOUJIFVEV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C(=CN=C2NC3=CC(=CC=C3)F)C(=O)N4CCC(CC4)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Novel Cannabinoid Receptor Type 2 (CB2) PET Radioligands

For Researchers, Scientists, and Drug Development Professionals

The cannabinoid receptor type 2 (CB2) has emerged as a significant biomarker for diagnosing and monitoring neuroinflammatory and various pathological conditions due to its upregulation in activated microglia and certain cancer cells. Positron Emission Tomography (PET) imaging, a non-invasive nuclear imaging technique, requires the development of highly specific and selective radioligands to visualize and quantify CB2 receptor expression in vivo. This guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel CB2 PET radioligands, focusing on quantitative data and detailed experimental methodologies.

Ligand Discovery and Core Structures

The development of effective CB2 PET radioligands often originates from known scaffolds with high binding affinity and selectivity. Structural optimization is then performed to introduce a radionuclide, typically Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), while maintaining or improving the pharmacological profile. Several chemical classes have been explored, including quinoline derivatives, benzimidazoles, and indole-2-carboxamides.[1][2][3]

For instance, based on a 4-oxo-quinoline structure, further optimizations led to the discovery of ligands like RS-016, which exhibits a high binding affinity for CB2 (Ki = 0.7 nM) and over 10,000-fold selectivity against the CB1 receptor.[1][4] Similarly, benzimidazole sulfones have been developed that show low nanomolar potency (EC₅₀ < 10 nM) and excellent selectivity.[2]

Quantitative Data Summary

The successful development of a PET radioligand hinges on its quantitative characteristics, including binding affinity, selectivity, radiochemical yield, and in vivo stability. The following tables summarize key data for several novel CB2 PET radioligands discussed in recent literature.

Table 1: In Vitro Binding Affinity and Selectivity of Novel CB2 Ligands

| Compound | Scaffold Type | CB2 Kᵢ (nM) | CB1 Kᵢ (nM) | Selectivity (CB1/CB2) | Reference |

| RS-016 | 4-Oxo-quinoline | 0.7 | >10,000 | >14,000 | [1][4] |

| RM365 | Indole-2-carboxamide | 2.1 | 827 | >300 | [3] |

| LU13 | Naphthyrid-2-one | 0.6 | >600 | >1000 | [5] |

| Compound 29 | Thiazole | 0.39 | >390 | >1000 | [6][7] |

| Benzimidazole Sulfones (General) | Benzimidazole | <10 | >10,000-fold selective | >10,000 | [2] |

| Quinolines (6f, 6b, 9f) | 2-Oxo/Chloro-quinoline | Nanomolar range | - | 100-2000 fold | [8] |

Table 2: Radiosynthesis and Properties of Novel CB2 PET Radioligands

| Radioligand | Isotope | Radiochemical Yield (Decay Corrected) | Molar Activity (GBq/µmol) | Radiochemical Purity | Reference |

| [¹¹C]RS-016 | ¹¹C | Not specified | Up to 850 | ≥99% | [1][4] |

| [¹¹C]KP23 | ¹¹C | 10-25% | 80-240 | >99% | [9] |

| [¹⁸F]-14 | ¹⁸F | Good yields reported | High | High | [10] |

| [¹¹C]6a-d, 9a-d | ¹¹C | 40-50% | 111-185 | >99% | [8] |

| [¹⁸F]-1d, 3l | ¹⁸F | 25-44% (non-decay corrected) | Not specified | Not specified | [2] |

Experimental Workflows and Signaling Pathways

Visualizing the logical flow of radioligand development and the biological context of the CB2 receptor is crucial for understanding the research process.

Caption: Workflow from lead compound to preclinical evaluation.

The CB2 receptor primarily signals through a Gᵢ-coupled pathway, which is a key consideration in ligand design as the functional activity (agonist vs. antagonist) can influence receptor internalization and imaging signal.

Caption: CB2 receptor Gᵢ-coupled signaling cascade.

Detailed Experimental Protocols

A. General Radiosynthesis Protocol ([¹¹C]Methylation)

This protocol is a generalized procedure for labeling with [¹¹C]CH₃I or [¹¹C]CH₃OTf, commonly used for methylating phenolic, amine, or thiol precursors.[8][9]

-

Production of [¹¹C]CO₂: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

-

Conversion to [¹¹C]CH₃I: The [¹¹C]CO₂ is trapped and converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using a gas-phase or wet chemistry method, often involving reduction with LiAlH₄ followed by reaction with hydroiodic acid.

-

Labeling Reaction: The desmethyl or precursor compound (typically 0.5-1.0 mg) is dissolved in a suitable solvent (e.g., DMF, acetone). A base (e.g., NaOH, K₂CO₃) is added, followed by the introduction of [¹¹C]CH₃I. The reaction mixture is heated (e.g., 80-120°C) for a short period (e.g., 5-10 minutes).

-

Purification: The crude reaction mixture is quenched and purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the radiolabeled product from unreacted precursor and byproducts.

-

Formulation: The collected HPLC fraction is evaporated, and the residue is reconstituted in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.

B. In Vitro Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a novel compound by measuring its ability to displace a known radioligand from the CB2 receptor.[3][10][11]

-

Membrane Preparation: Cell membranes from cell lines stably expressing the human CB2 receptor (e.g., HEK-293 or CHO cells) are prepared by homogenization and centrifugation.[3][10] The final pellet is resuspended in a binding buffer (e.g., 50mM TRIS-HCl, 5mM MgCl₂, 2.5mM EDTA, 0.5% BSA, pH 7.4).[10]

-

Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a known CB2 radioligand (e.g., [³H]CP-55,940) and varying concentrations of the novel competitor compound.[11]

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C or room temperature) for a set time (e.g., 60-90 minutes) to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

C. In Vivo PET Imaging Protocol in a Rodent Model

This protocol outlines a typical PET scan in a rodent to assess the brain uptake and specificity of a new CB2 radioligand.[4][9]

-

Animal Preparation: Anesthetize the animal (e.g., Wistar rat or mouse) with a suitable anesthetic (e.g., isoflurane). Place the animal on the scanner bed with temperature regulation to maintain body temperature (e.g., 37°C).[4]

-

Radioligand Administration: Inject a bolus of the radioligand (e.g., 10-20 MBq of [¹¹C]RS-016) intravenously via a tail vein catheter.

-

Dynamic PET Scan: Acquire dynamic PET data for 60-90 minutes immediately following injection.

-

Blocking Study (for specificity): In a separate cohort of animals, pre-treat with a non-radioactive, selective CB2 antagonist or agonist (e.g., 1-5 mg/kg) 15-30 minutes prior to radioligand injection. A significant reduction in radioactivity uptake in target regions compared to baseline scans indicates specific binding.

-

Image Reconstruction and Analysis: Reconstruct the dynamic PET data into time frames.[4] Regions of Interest (ROIs) are drawn on specific brain areas (e.g., striatum, cerebellum) or peripheral organs (e.g., spleen), and time-activity curves (TACs) are generated to quantify radiotracer uptake over time.[9]

Conclusion and Future Directions

The development of CB2 PET radioligands is a dynamic field with continuous efforts to create tracers with superior imaging properties. While several promising candidates like [¹¹C]RS-016 and [¹⁸F]LU13 have been developed, the ideal radioligand with high brain penetration, low non-specific binding, and optimal metabolic stability for clinical translation remains an active area of research.[1][5] Future work will likely focus on novel scaffolds, including carborane-based ligands, and the use of deuteration to improve metabolic stability, paving the way for accurate in vivo quantification of CB2 receptor expression in human health and disease.[5][12]

References

- 1. Synthesis, radiolabeling and evaluation of novel 4-oxo-quinoline derivatives as PET tracers for imaging cannabinoid type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro evaluation of fluorine-18 benzimidazole sulfones as CB2 PET-radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development of a High-Affinity PET Radioligand for Imaging Cannabinoid Subtype 2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and in vitro biological evaluation of carbon-11-labeled quinoline derivatives as new candidate PET radioligands for cannabinoid CB2 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Preliminary Evaluation of a 2-Oxoquinoline Carboxylic Acid Derivative for PET Imaging the Cannabinoid Type 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and preliminary evaluation of [18F]-labeled 2-oxoquinoline derivatives for PET imaging of cannabinoid CB2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Evaluation of [18F]RoSMA-18-d6 as a CB2 PET Radioligand in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cutting Edge of Neuroinflammation Imaging: A Technical Guide to the Preclinical Evaluation of Novel CB2 PET Tracers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical evaluation of novel Positron Emission Tomography (PET) tracers targeting the cannabinoid type 2 receptor (CB2R). Upregulated in activated microglia and other immune cells under neuroinflammatory conditions, the CB2R has emerged as a critical biomarker for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3] The development of specific and sensitive PET tracers for in vivo imaging of CB2R is paramount for diagnosing these conditions, monitoring disease progression, and evaluating the efficacy of novel therapeutic interventions.[1][4]

This guide details the essential experimental protocols, presents key quantitative data for recently developed tracers, and visualizes the intricate signaling pathways and evaluation workflows.

The Promise of CB2R as a Biomarker for Neuroinflammation

Under physiological conditions, the expression of CB2R in the central nervous system (CNS) is low.[1][5] However, in response to inflammatory stimuli, its expression is significantly upregulated on activated microglia, astrocytes, and infiltrating immune cells.[1][3][6] This inducible expression profile makes CB2R an attractive target for imaging neuroinflammation with high specificity and a strong signal-to-background ratio.[7] Activation of CB2R is generally associated with anti-inflammatory and neuroprotective effects, making it a promising therapeutic target.[2][[“]][9]

Preclinical Evaluation Workflow for Novel CB2 PET Tracers

The development and validation of a new CB2 PET tracer is a multi-step process that begins with ligand discovery and culminates in readiness for clinical trials. The following workflow outlines the key preclinical stages.

Quantitative Data of Preclinical CB2 PET Tracers

The following tables summarize key quantitative data for a selection of recently developed CB2 PET tracers, providing a comparative overview of their performance in preclinical studies.

Table 1: In Vitro Binding Affinity and Selectivity

| Tracer | Target Species | Ki (nM) for CB2R | Selectivity (CB1/CB2) | Reference |

| [11C]KP23 | Human | 6.8 ± 5.8 | > 1470 | [7] |

| [11C]NE40 | Human | 9.6 | > 1000 | [1][7] |

| [18F]RM365 | Human | 2.1 | > 300 | [10] |

| [18F]FC0324 | Human | High Affinity | High Selectivity | [11][12] |

| [18F]14 | Human | 3.4 (Kd) | - | [13] |

| [11C]A-836339 | Human | 0.4 | > 1000 | [14] |

| [18F]LU14 | Human | High Affinity | - | [15] |

| [11C]KD2 | - | - | - | [5][16][17] |

Table 2: In Vivo and Ex Vivo Evaluation Data

| Tracer | Animal Model | Key In Vivo/Ex Vivo Findings | Reference |

| [11C]KP23 | Wistar Rat | High uptake in spleen observed in dynamic PET studies. Low uptake in healthy rat brain. | [7] |

| [18F]RM365 | Rat (hCB2R(D80N) overexpression) | Selectively labels hCB2R(D80N) with a high signal-to-background ratio in PET imaging. | [10] |

| [18F]FC0324 | Rat (AAV-hCB2) & NHP | 8-fold higher signal in the ipsilateral (hCB2R expressing) region in autoradiography. 7-fold higher signal in PET. Specific binding confirmed by blocking studies. | [11][12] |

| [18F]14 | Mouse (CB2-expressing tumor) | Accumulation in CB2-expressing tumor shown by ex vivo autoradiography. | [13] |

| [11C]A-836339 | Rat (Cerebral Ischemia) | Non-significant mild uptake increase in the infarcted hemisphere during the first week. | [18] |

| [18F]LU14 | Rat (hCB2R overexpression) | Demonstrated ability to selectively image CB2R in the brain. | [15] |

| [11C]KD2 | Rat | High specific uptake in spleen tissue in vivo. | [5][16][17] |

| [18F]29 | Mouse (LPS-treated) | 20-30% higher brain uptake in LPS-treated mice compared to controls. | [14] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are standardized protocols for key experiments in the evaluation of CB2 PET tracers.

Radiosynthesis of PET Tracers

The radiosynthesis of PET tracers typically involves the incorporation of a short-lived positron-emitting radionuclide, such as Carbon-11 ([11C], t1/2 = 20.4 min) or Fluorine-18 ([18F], t1/2 = 109.8 min), into a precursor molecule.

Example Protocol for [11C]-labeling:

-

Production of [11C]CH3I or [11C]CO2: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron. It can then be converted to [11C]CH3I, a common methylating agent.

-

Radiolabeling Reaction: The precursor molecule, typically a desmethyl or desethyl analog of the target compound, is reacted with the radiolabeling agent (e.g., [11C]CH3I) in a suitable solvent and often in the presence of a base.

-

Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate the radiolabeled tracer from unreacted precursors and byproducts.

-

Formulation: The purified tracer is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo administration.

-

Quality Control: The final product is tested for radiochemical purity, specific activity, and sterility before use.[19]

Example Protocol for [18F]-labeling:

-

Production of [18F]Fluoride: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron using 18O-enriched water.

-

Fluorination Reaction: The precursor molecule, often containing a leaving group (e.g., tosylate, mesylate, or nitro group), is reacted with [18F]fluoride, typically activated with a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base.

-

Purification and Formulation: Similar to [11C]-labeling, the product is purified by HPLC and formulated for injection.

-

Quality Control: Rigorous quality control measures are implemented to ensure the safety and efficacy of the tracer.

In Vitro Binding Assays

These assays are performed to determine the binding affinity (Ki or Kd) and selectivity of the new tracer for the CB2R over other receptors, particularly the CB1R.

Protocol for Competitive Radioligand Binding Assay:

-

Tissue/Cell Preparation: Membranes from cells stably expressing human or rodent CB2R and CB1R, or from tissues with high receptor density (e.g., spleen for CB2R), are prepared.

-

Incubation: A constant concentration of a known high-affinity radioligand (e.g., [3H]CP-55,940) is incubated with the membrane preparation in the presence of increasing concentrations of the novel non-radiolabeled compound (the "cold" ligand).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the cold ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro and Ex Vivo Autoradiography

Autoradiography allows for the visualization of the regional distribution of the tracer binding in tissue sections.

Protocol for In Vitro Autoradiography:

-

Tissue Sectioning: Frozen tissue sections (e.g., from spleen, brain of neuroinflammation models, or post-mortem human brain) are cut on a cryostat.

-

Incubation: The sections are incubated with the radiolabeled tracer at a specific concentration.

-

Washing: The sections are washed in buffer to remove non-specifically bound tracer.

-

Blocking Studies: To determine specific binding, adjacent sections are incubated with the radiotracer in the presence of an excess of a known CB2R ligand (e.g., a selective agonist or antagonist) to block the specific binding sites.[11][12]

-

Imaging: The dried sections are exposed to a phosphor imaging plate or film to visualize the distribution of radioactivity.

Protocol for Ex Vivo Autoradiography:

-

Tracer Administration: The radiolabeled tracer is administered intravenously to an animal.

-

Tissue Collection: At a specific time point post-injection, the animal is euthanized, and the brain and other organs are rapidly removed and frozen.

-

Tissue Sectioning and Imaging: The tissues are sectioned and imaged as described for in vitro autoradiography. This method provides information on the in vivo distribution of the tracer.[13]

In Vivo PET Imaging in Animal Models

PET imaging allows for the non-invasive, longitudinal assessment of tracer uptake and distribution in living animals.

Protocol for a Typical Preclinical PET Scan:

-

Animal Preparation: The animal (e.g., rat or mouse) is anesthetized and positioned in the PET scanner.

-

Tracer Injection: The radiolabeled tracer is injected intravenously as a bolus.

-

Dynamic PET Acquisition: A dynamic scan is acquired over a period of 60-120 minutes to capture the temporal kinetics of the tracer in different brain regions.[18]

-

Blocking or Displacement Studies: To confirm the specificity of the tracer signal in vivo, a separate scan is performed where a blocking agent (a non-radiolabeled CB2R ligand) is administered either before (pre-treatment) or during (displacement) the PET scan. A reduction in the tracer uptake in target regions indicates specific binding.[11][12]

-

Image Reconstruction and Analysis: The PET data is reconstructed, and time-activity curves (TACs) are generated for various regions of interest (ROIs). Kinetic modeling is then applied to the TACs to quantify receptor density (e.g., using the distribution volume, VT).[20]

CB2 Receptor Signaling in Neuroinflammation

Activation of the CB2R by an agonist initiates a cascade of intracellular signaling events that collectively contribute to its anti-inflammatory and neuroprotective effects.

Upon agonist binding, the CB2R, a G-protein coupled receptor, primarily signals through the inhibitory G-protein, Gαi/o.[[“]] This leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Furthermore, CB2R activation modulates the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK1/2, p38, and JNK, and activates the PI3K/Akt pathway.[2][6] Collectively, these signaling events lead to a reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and an increase in anti-inflammatory cytokines (e.g., IL-10, TGF-β).[2][[“]] This shift in the cytokine profile, coupled with the inhibition of microglial activation and migration, contributes to the overall neuroprotective effects observed upon CB2R stimulation.[9]

Conclusion

The preclinical evaluation of novel CB2 PET tracers is a rigorous and multifaceted process that is essential for the development of effective tools to study neuroinflammation in vivo. This guide provides a foundational framework for researchers and drug development professionals, outlining the critical experimental protocols, presenting key comparative data, and illustrating the underlying biological pathways. The continued development and validation of highly specific and selective CB2 PET tracers hold immense promise for advancing our understanding of neurological diseases and for accelerating the development of new therapies.

References

- 1. Positron emission tomography of type 2 cannabinoid receptors for detecting inflammation in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabinoid CB2 Receptors in Neurodegenerative Proteinopathies: New Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cannabinoid Receptor 2 Signaling in Neurodegenerative Disorders: From Pathogenesis to a Promising Therapeutic Target [frontiersin.org]

- 4. Frontiers | PET Imaging of Neuroinflammation in Alzheimer’s Disease [frontiersin.org]

- 5. Development and evaluation of novel PET tracers for imaging cannabinoid receptor type 2 in brain. | Semantic Scholar [semanticscholar.org]

- 6. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Preliminary Evaluation of a 2-Oxoquinoline Carboxylic Acid Derivative for PET Imaging the Cannabinoid Type 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. The Cannabinoid CB2 Receptor as a Target for Inflammation-Dependent Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Translational Preclinical PET Imaging and Metabolic Evaluation of a New Cannabinoid 2 Receptor (CB2R) Radioligand, (Z)-N-(3-(2-(2-[18F]Fluoroethoxy)ethyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropane-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and preliminary evaluation of [18F]-labeled 2-oxoquinoline derivatives for PET imaging of cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. zora.uzh.ch [zora.uzh.ch]

- 17. researchgate.net [researchgate.net]

- 18. PET imaging of cannabinoid type 2 receptors with [11C]A-836339 did not evidence changes following neuroinflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Process validation and preclinical development of a new PET cerebral blood flow tracer [11C]MMP for initial clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. connectsci.au [connectsci.au]

In Vivo Characterization of Cannabinoid Receptor Type 2 (CB2) Expression Using Positron Emission Tomography (PET): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles, methodologies, and data analysis techniques for the in vivo characterization of the Cannabinoid Receptor Type 2 (CB2) using Positron Emission Tomography (PET). The CB2 receptor, a G-protein coupled receptor, is a key target in drug development due to its role in inflammation and various neuropathologies. Its expression is typically low in the healthy central nervous system but is significantly upregulated in response to inflammation, making it a valuable biomarker for disease progression and therapeutic response.[1][2][3] PET imaging offers a non-invasive and quantitative method to visualize and measure CB2 receptor expression in vivo.[1]

Quantitative Data on CB2 PET Radiotracers

The development of specific and high-affinity radiotracers is crucial for the successful PET imaging of CB2 receptors. A variety of radioligands have been developed and evaluated, each with distinct pharmacokinetic and binding properties. The following tables summarize key quantitative data for several prominent CB2 PET tracers.

Table 1: In Vitro Binding Affinities of Selected CB2 PET Radiotracers

| Radiotracer | Chemical Class | Ki (nM) for human CB2 | Selectivity (CB1/CB2) | Cell Line/Assay | Reference |

| [¹¹C]NE40 | Oxoquinoline | 9.6 | ~100 | CHO cells expressing hCB2 | [4] |

| [¹⁸F]LU14 | Naphthyridinone | 1.3 | >700 | CHO cells expressing hCB2 | |

| [¹¹C]A-836339 | Thiazole | 0.7 | High | Not specified | [5] |

| [¹⁸F]RoSMA-18-d₆ | Pyridine | Subnanomolar | High | Not specified | |

| [¹⁸F]RM365 | Indole-2-carboxamide | 2.1 | >300 | Not specified | [6] |

| [¹¹C]KD2 | Quinolone | Not specified | High | Not specified | [7][8] |

Table 2: In Vivo Imaging Data of Selected CB2 PET Radiotracers in Animal Models

| Radiotracer | Animal Model | Brain Uptake (SUV) | Blocking Effect (% Reduction) | Key Findings | Reference |

| [¹⁸F]LU14 | Rat with local hCB2 overexpression | ~5-fold higher in overexpression region | 73-76% with GW405833 | Specific and reversible binding with favorable kinetics. | |

| [¹¹C]A-836339 | Rat with cerebral ischemia | No significant increase | Not applicable | Deemed not suitable for imaging neuroinflammation-induced CB2 upregulation.[2][9][10] | [9][10] |

| [¹¹C]NE40 | Rat with local hCB2 overexpression | Not specified | Specific binding demonstrated | Successfully used in preclinical models.[4] | [4] |

| [¹⁸F]FC0324 | Rat with local hCB2 overexpression | ~7-fold higher in overexpression region | 80% with NE40 | High specificity and optimal imaging properties.[11] | [11] |

| [¹⁸F]RM365 | Rat with local hCB2(D80N) overexpression | High signal-to-background ratio | Not specified | Promising for imaging upregulated hCB2R expression.[6] | [6] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable in vivo CB2 PET imaging studies. This section outlines the key methodologies.

Radiosynthesis of CB2 PET Tracers

The synthesis of PET tracers involves the incorporation of a short-lived positron-emitting radionuclide, such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min), into a target molecule.

Example Protocol: Synthesis of [¹¹C]A-836339

-

Precursor: The desmethyl precursor of A-836339 is used.[5][12]

-

Radiolabeling: The precursor is reacted with [¹¹C]methyl iodide ([¹¹C]CH₃I) in the presence of a base (e.g., NaOH) in a suitable solvent (e.g., DMF).

-

Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [¹¹C]A-836339 from unreacted precursor and byproducts.

-

Formulation: The purified radiotracer is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for intravenous injection.

Example Protocol: Synthesis of [¹⁸F]LU14

-

Precursor: The corresponding mesylate precursor of LU14 is utilized.

-

Radiofluorination: The precursor is reacted with [¹⁸F]fluoride, typically activated with a potassium-Kryptofix 2.2.2 complex, in an anhydrous solvent (e.g., acetonitrile) at an elevated temperature.

-

Purification: Similar to ¹¹C-labeled tracers, purification is achieved via HPLC.

-

Formulation: The final product is formulated in a sterile, injectable solution.

Animal Models

The choice of animal model is critical and depends on the specific research question.

-

Healthy Animals: Used to assess the baseline biodistribution and pharmacokinetics of the radiotracer.

-

Neuroinflammation Models:

-

Lipopolysaccharide (LPS) Administration: Systemic or local injection of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response and upregulation of CB2 receptors.

-

Cerebral Ischemia Models: Models such as transient middle cerebral artery occlusion (tMCAO) mimic stroke and lead to neuroinflammation and increased CB2 expression.[13]

-

-

CB2 Receptor Overexpression Models: Local overexpression of human CB2 receptors in the brain of rodents (e.g., via adeno-associated virus vectors) provides a model with a high and localized target for initial tracer validation.[11]

In Vivo PET Imaging Protocol

-

Animal Preparation:

-

Animals are typically anesthetized for the duration of the scan to prevent movement artifacts. Isoflurane is a commonly used anesthetic.

-

A tail vein catheter is inserted for the intravenous injection of the radiotracer.

-

Body temperature is maintained using a heating pad.

-

-

Radiotracer Administration:

-

A bolus injection of the radiotracer is administered intravenously at the start of the PET acquisition. The injected dose is measured and recorded.

-

-

PET Data Acquisition:

-

Dynamic PET scans are acquired over a period of 60-120 minutes to capture the kinetics of the radiotracer in the brain.

-

Data is often acquired in list mode, which allows for flexible framing of the dynamic data during reconstruction.

-

-

Image Reconstruction:

-

The acquired PET data is reconstructed into a series of 3D images over time.

-

Corrections for attenuation, scatter, and random coincidences are applied to ensure quantitative accuracy.

-

Common reconstruction algorithms include Ordered Subsets Expectation Maximization (OSEM).

-

-

Anatomical Co-registration:

-

PET images are often co-registered with anatomical images (e.g., from Magnetic Resonance Imaging - MRI or Computed Tomography - CT) to facilitate the delineation of regions of interest (ROIs).

-

Data Analysis

-

Region of Interest (ROI) Analysis:

-

ROIs are drawn on the co-registered anatomical images to define specific brain regions.

-

Time-activity curves (TACs), which represent the concentration of the radiotracer in each ROI over time, are generated.

-

-

Tracer Specificity Assessment (Blocking Studies):

-

To confirm that the radiotracer is binding specifically to CB2 receptors, a blocking study is performed.

-

A separate group of animals is pre-treated with a non-radioactive, high-affinity CB2 ligand (antagonist or agonist) before the injection of the radiotracer.

-

A significant reduction in the radiotracer uptake in the target region in the pre-treated animals compared to the control group indicates specific binding.

-

-

Kinetic Modeling:

-

Mathematical models are applied to the TACs to estimate quantitative parameters that reflect CB2 receptor density, such as the binding potential (BPND).

-

Commonly used models include the simplified reference tissue model (SRTM) and Logan graphical analysis, which require a reference region devoid of specific binding.

-

Mandatory Visualizations

CB2 Receptor Signaling Pathway

The CB2 receptor is a G-protein coupled receptor that primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. It can also couple to other signaling cascades, such as the MAPK/ERK pathway.[10][14]

Caption: CB2 receptor signaling cascade.

Experimental Workflow for In Vivo CB2 PET Imaging

The following diagram illustrates the typical workflow for a preclinical PET study aimed at characterizing CB2 receptor expression.

Caption: Preclinical CB2 PET imaging workflow.

Chemical Structures of Prominent CB2 PET Tracers

This diagram displays the chemical structures of several widely used CB2 PET radioligands.

Caption: Structures of key CB2 PET tracers.

References

- 1. researchgate.net [researchgate.net]

- 2. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and biodistribution of [11C]A-836339, a new potential radioligand for PET imaging of cannabinoid type 2 receptors (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Translational Preclinical PET Imaging and Metabolic Evaluation of a New Cannabinoid 2 Receptor (CB2R) Radioligand, (Z)-N-(3-(2-(2-[18F]Fluoroethoxy)ethyl)-4,5-dimethylthiazol-2(3H)-ylidene)-2,2,3,3-tetramethylcyclopropane-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and preliminary evaluation of a new fluorine-18 labelled triazine derivative for PET imaging of cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Basics of Visualizing, Analyzing, and Reporting Preclinical PET/CT Imaging Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. PET imaging of cannabinoid type 2 receptors with [11C]A-836339 did not evidence changes following neuroinflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and biodistribution of [11C]A-836339, a new potential radioligand for PET imaging of cannabinoid type 2 receptors (CB2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

The Role of Cannabinoid Receptor 2 in the Pathophysiology of Alzheimer's Disease: An In-depth Technical Guide

An Overview for Researchers and Drug Development Professionals

The cannabinoid receptor 2 (CB2), a G protein-coupled receptor, has emerged as a significant area of interest in the study of Alzheimer's disease (AD). Primarily expressed on immune cells, including microglia in the central nervous system, its levels are notably low in a healthy brain but become significantly upregulated in response to neuroinflammation, a key pathological feature of AD.[1][2][3] This upregulation, particularly in microglia surrounding amyloid-beta (Aβ) plaques, has positioned the CB2 receptor as a promising therapeutic target for mitigating the progression of this neurodegenerative disorder.[2][4] This technical guide provides a comprehensive overview of the role of CB2 receptors in AD pathology, presenting quantitative data from preclinical studies, detailed experimental methodologies, and a visualization of the associated signaling pathways.

Quantitative Data on CB2 Receptor Modulation in Alzheimer's Disease Models

The following tables summarize key quantitative findings from studies investigating the effects of CB2 receptor modulation in various mouse models of Alzheimer's disease. These data highlight the impact of CB2 receptor agonists and genetic knockout on amyloid pathology, neuroinflammation, and cognitive function.

| Experimental Model | Intervention | Key Quantitative Findings | Reference |

| 5xFAD Mice | Treatment with CB2 agonist RO6866945 | - Significant increase in insoluble Aβ levels (F(1,17) = 17.88, p = 0.0006) | [5] |

| 5xFAD Mice | Genetic deletion of CB2 receptor (5xFAD/CB2-/-) | - Decreased levels of insoluble Aβ (F(1,17) = 209.3, p < 0.0001)- Significant differences in BACE1 protein levels (F(1,20) = 10.34, p = 0.0043) | [5] |

| AβPP/PS1 Mice | Genetic deletion of CB2 receptor | - Exacerbated cortical Aβ deposition- Increased levels of soluble Aβ40 | [6] |

| AβPP/PS1 Mice | Treatment with CB2 agonist JWH-133 | - Reduced expression of pro-inflammatory cytokines IL-1β, IL-6, TNFα, and IFNγ | [7] |

| Okadaic acid-induced AD model in rats | Treatment with CB2 agonist JWH-133 (0.2 mg/kg) | - Reversed the increase in caspase-3, phosphorylated tau (ser396), Aβ, and IL-1β levels | [8] |

Detailed Methodologies for Key Experiments

Reproducibility is paramount in scientific research. This section provides detailed protocols for key experimental techniques used to investigate the role of CB2 receptors in Alzheimer's disease.

Western Blot Analysis of CB2 Receptor Expression in Brain Tissue

This protocol outlines the steps for detecting and quantifying CB2 receptor protein levels in mouse brain homogenates.

-

Sample Preparation:

-

Homogenize mouse brain tissue (e.g., hippocampus or cortex) in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of the lysate using a BCA protein assay.[9]

-

-

Gel Electrophoresis and Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 10% SDS-PAGE).

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the CB2 receptor overnight at 4°C. A commonly used antibody is a polyclonal anti-CB2 receptor antibody.[9]

-

Wash the membrane multiple times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Quantification:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensity using densitometry software and normalize to a loading control protein such as GAPDH or β-actin.

-

Immunofluorescence Staining for CB2 Receptor Localization

This protocol describes the visualization of CB2 receptor expression and its cellular localization within brain tissue sections.

-

Tissue Preparation:

-

Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

-

Post-fix the brain in 4% PFA and then cryoprotect in a sucrose solution.

-

Cut brain sections (e.g., 30-40 µm thick) using a cryostat or vibratome.

-

-

Immunostaining:

-

Wash the sections in PBS.

-

Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).

-

Permeabilize the sections with a solution containing a detergent like Triton X-100.

-

Block non-specific binding with a blocking solution (e.g., containing normal goat serum and BSA).

-

Incubate the sections with a primary antibody against the CB2 receptor overnight at 4°C. For co-localization studies, incubate with primary antibodies for cell-specific markers (e.g., Iba1 for microglia, GFAP for astrocytes). A polyclonal rabbit anti-CB2 antibody (e.g., from Abcam, Cat# ab3561) can be used at a dilution of 1:250.[10]

-

Wash the sections in PBS.

-

Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature.

-

Counterstain with a nuclear marker such as DAPI.

-

-

Imaging:

-

Mount the sections on slides with an anti-fade mounting medium.

-

Visualize and capture images using a confocal or fluorescence microscope.

-

Quantitative PCR (qPCR) for Cnr2 Gene Expression

This protocol details the measurement of the mRNA expression levels of the Cnr2 gene, which encodes the CB2 receptor.

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from brain tissue using a commercial RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for Cnr2, and the synthesized cDNA.

-

Use a real-time PCR detection system to perform the amplification. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[11][12]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for Cnr2 and a reference gene (e.g., GAPDH, β-actin).

-

Calculate the relative gene expression using the ΔΔCt method.

-

Behavioral Testing: Morris Water Maze and Novel Object Recognition

These protocols outline two common behavioral tests used to assess cognitive function in mouse models of Alzheimer's disease.

-

Morris Water Maze (MWM): This test evaluates spatial learning and memory.

-

Visible Platform Training (Day 1): Mice are trained to find a visible platform in a pool of clear water.[8][13][14][15]

-

Hidden Platform Training (Days 2-6): The water is made opaque, and the platform is submerged. Mice learn the platform's location using spatial cues around the room.[8][13][14][15]

-

Probe Trial (Day 7): The platform is removed, and the time spent in the target quadrant is measured to assess memory retention.[8][13][14][15]

-

-

Novel Object Recognition (NOR): This test assesses recognition memory.

-

Habituation: Mice are allowed to explore an empty arena.[16][17][18][19]

-

Training: Mice are presented with two identical objects and the time spent exploring each is recorded.[16][17][18][19]

-

Testing: One of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar one is measured to calculate a discrimination index.[16][17][18][19]

-

Signaling Pathways of the CB2 Receptor in Alzheimer's Disease

The activation of the CB2 receptor initiates a cascade of intracellular signaling events that are crucial to its neuroprotective effects in the context of Alzheimer's disease. These pathways primarily involve the modulation of neuroinflammation and the enhancement of microglial phagocytic activity.

CB2 Receptor Signaling Cascade

The CB2 receptor is a Gi/o protein-coupled receptor.[20][21] Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA).[22] The Gβγ subunit can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades.[20][21]

Modulation of Neuroinflammation and Phagocytosis

In the context of Alzheimer's disease, the activation of CB2 receptors on microglia leads to a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[2] This is achieved through the modulation of MAPK pathways, such as p38 and ERK, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1][20] Concurrently, CB2 receptor activation can enhance the phagocytic capacity of microglia, promoting the clearance of Aβ aggregates.

Conclusion and Future Directions

The evidence strongly suggests that the CB2 receptor plays a multifaceted role in the pathology of Alzheimer's disease. Its upregulation in disease-associated microglia and the demonstrated benefits of its activation in preclinical models underscore its potential as a therapeutic target. CB2 receptor agonists have been shown to ameliorate key aspects of AD pathology, including neuroinflammation and amyloid-beta burden, and to improve cognitive function.[2][23] However, some conflicting data from studies involving genetic deletion of the CB2 receptor highlight the complexity of its role and the need for further investigation.[5][6] Future research should focus on elucidating the precise molecular mechanisms underlying the effects of CB2 receptor modulation in different cell types and at various stages of the disease. Furthermore, the development of highly selective and brain-penetrant CB2 receptor agonists will be critical for translating these promising preclinical findings into effective therapies for Alzheimer's disease.

References

- 1. Microglial Cannabinoid CB2 Receptors in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CB2 Cannabinoid Receptor As Potential Target against Alzheimer's Disease [frontiersin.org]

- 3. Cannabinoid CB2 Receptors in Neurodegenerative Proteinopathies: New Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [diposit.ub.edu]

- 5. Frontiers | Cannabinoid CB2 Receptors Modulate Microglia Function and Amyloid Dynamics in a Mouse Model of Alzheimer’s Disease [frontiersin.org]

- 6. Cannabinoid Receptor 2 Participates in Amyloid-β Processing in a Mouse Model of Alzheimer's Disease but Plays a Minor Role in the Therapeutic Properties of a Cannabis-Based Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CB2 cannabinoid receptor agonist ameliorates Alzheimer-like phenotype in AβPP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. mdpi.com [mdpi.com]

- 11. Quantitative Polymerase Chain Reaction Analysis of the Mouse Cyp2j Subfamily: Tissue Distribution and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and Validation of a SYBR Green Real Time PCR Protocol for Detection and Quantification of Nervous Necrosis Virus (NNV) Using Different Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]

- 15. researchgate.net [researchgate.net]

- 16. An Alternative Maze to Assess Novel Object Recognition in Mice [bio-protocol.org]

- 17. An Alternative Maze to Assess Novel Object Recognition in Mice [en.bio-protocol.org]

- 18. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel Object Recognition for Studying Memory in Mice [bio-protocol.org]

- 20. Cannabinoid CB2 receptors modulate ERK-1/2 kinase signalling and NO release in microglial cells stimulated with bacterial lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Endocannabinoid Modulation of Microglial Phenotypes in Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CB2 Receptor in Microglia: The Guardian of Self-Control - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Role of Upregulated Cannabinoid Receptor Type 2 in Activated Microglia: A Technical Guide to PET Imaging

For Researchers, Scientists, and Drug Development Professionals

The cannabinoid receptor type 2 (CB2R) has emerged as a promising biomarker for neuroinflammation. Under physiological conditions, its expression in the central nervous system (CNS) is low. However, in response to inflammatory stimuli, CB2R is significantly upregulated on activated microglia, the resident immune cells of the brain.[1][2] This upregulation presents a unique opportunity for in vivo imaging of neuroinflammatory processes using positron emission tomography (PET), a sensitive molecular imaging technique. This guide provides a comprehensive overview of the core principles, experimental methodologies, and data related to PET imaging of upregulated CB2R in activated microglia.

Quantitative Data on CB2R PET Radioligands

The development of specific and high-affinity radioligands is crucial for successful PET imaging of CB2R. A variety of such molecules have been developed and evaluated, each with distinct properties. The following tables summarize key quantitative data for several prominent CB2R PET radioligands.

| Radioligand | Target | Ki (nM) | Selectivity (CB2 vs. CB1) | Reference |

| [11C]A-836339 | Human CB2R | 0.7 | 425-fold | [3] |

| [18F]29 | Human CB2R | 0.39 | 1000-fold | [4] |

| [18F]LU14 | Human CB2R | 6 | - | [5] |

| [18F]RM365 | Human CB2R | 2.1 | >300-fold | [6] |

| [11C]NE40 | Human CB2R | - | - | [1][7] |

| [18F]FC0324 | Human CB2R | - | High | [7] |

| [11C]RSR-056 | Human CB2R | - | - | [1] |

Table 1: Binding Affinities and Selectivity of CB2R PET Radioligands. This table presents the in vitro binding affinity (Ki) and selectivity of various radioligands for the human CB2 receptor. Lower Ki values indicate higher binding affinity.

| Animal Model | Radioligand | Tracer Uptake/Blocking | Key Finding | Reference |

| LPS-induced neuroinflammation (mouse) | [18F]29 | 20-30% higher uptake in LPS-treated mice | Demonstrates sensitivity to neuroinflammation. | [4] |

| AAV-hCB2 overexpression (rat) | [18F]FC0324 | 7-fold higher signal in ipsilateral region; 80% decrease with blocking agent | High specificity for human CB2R in vivo. | [7] |

| AAV-hCB2 overexpression (rat) | [18F]LU14 | 73% reduction of AUC20-60min with competitor | Specific and reversible binding to cerebral CB2R. | [5] |

| Cerebral Ischemia (rat) | [11C]A-836339 | No specific uptake observed | Limitations of this tracer for certain neuroinflammatory conditions. | [3][8] |

| Alzheimer's Disease model (mouse) | [11C]A-836339 | Specific uptake in areas with Aβ deposition | Potential for imaging AD-related neuroinflammation. | [1] |

| Amyotrophic Lateral Sclerosis (human post-mortem tissue) | [11C]RSR-056 | Higher specific binding in ALS spinal cord | Potential for imaging ALS-related pathology. | [9] |

Table 2: In Vivo PET Imaging Data in Animal Models of Neuroinflammation. This table summarizes the results of PET imaging studies using different radioligands in various animal models. The data highlights the ability of these tracers to detect upregulated CB2R in pathological conditions.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable results in CB2R PET imaging studies. Below are methodologies for key experiments.

Microglia Activation and CB2R Upregulation Assays

Objective: To induce microglial activation in vitro and quantify the upregulation of CB2R.

Protocol:

-

Cell Culture: Primary microglia are purified from adult mouse brains and cultured in a conditioned medium supplemented with astrocytic factors to maintain a resting phenotype.[10]

-

Activation: Microglia are stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory activation state.[10]

-

CB2R Quantification:

-

Quantitative Real-Time PCR (qRT-PCR): RNA is isolated from both resting and activated microglia. The relative mRNA expression of the CNR2 gene (encoding CB2R) is quantified. In an experimental autoimmune encephalomyelitis (EAE) model, a 100-fold increase in CB2R mRNA levels was observed in activated microglia compared to ramified microglia.[1]

-

Immunohistochemistry/Immunocytochemistry: Cells are fixed and stained with an anti-IBA1 antibody to identify microglia and an anti-CB2R antibody to visualize receptor expression. The intensity of the CB2R staining can be quantified.[11]

-

Flow Cytometry: Cells are incubated with fluorescently labeled antibodies against a microglial marker (e.g., CD11b) and CB2R to quantify the percentage of CB2R-positive microglia and the mean fluorescence intensity.

-

In Vivo CB2R PET Imaging in Animal Models

Objective: To visualize and quantify the upregulation of CB2R in the brain of living animals using PET.

Protocol:

-

Animal Model: A suitable animal model of neuroinflammation is chosen, such as LPS-induced systemic inflammation, transient middle cerebral artery occlusion (tMCAO) for stroke, or transgenic models for neurodegenerative diseases.[8][12]

-

Radioligand Administration: The selected CB2R PET radioligand (e.g., [18F]FC0324, [18F]LU14) is administered intravenously.[5][7]

-

PET/CT or PET/MR Scanning: Dynamic PET scans are acquired over a specific duration (e.g., up to 140 minutes) to measure the distribution and kinetics of the radioligand in the brain.[7]

-

Image Analysis:

-

Time-activity curves (TACs) are generated for different brain regions to assess radiotracer uptake and washout.

-

Standardized Uptake Value (SUV) ratios are calculated by normalizing the tracer uptake in a region of interest to a reference region with low CB2R expression.

-

For blocking studies, a non-radioactive CB2R-specific agonist or antagonist is administered prior to the radioligand to confirm the specificity of the signal. A significant decrease in radiotracer uptake after blocking confirms specific binding to CB2R. For instance, blocking with a CB2R agonist resulted in an 80% decrease in the [18F]FC0324 signal in an animal model.[7]

-

-

Ex Vivo Biodistribution: After the final scan, animals are euthanized, and tissues are collected to measure radioactivity with a gamma counter, confirming the in vivo imaging findings.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes involved in CB2R PET imaging can aid in understanding the underlying principles.

CB2 Receptor Signaling in Activated Microglia

Activation of the CB2R on microglia initiates a cascade of intracellular signaling events that modulate the inflammatory response.

Caption: CB2R signaling pathway in activated microglia.

Experimental Workflow for In Vivo CB2R PET Imaging

The process of conducting an in vivo PET imaging study for CB2R involves several sequential steps, from animal model preparation to data analysis.

Caption: Workflow for in vivo CB2R PET imaging studies.

Logical Relationship: Microglial Activation to PET Signal

The fundamental principle of this imaging technique is the direct relationship between the pathological process (neuroinflammation) and the detectable imaging signal.

Caption: The logical cascade from neuroinflammation to PET signal.

References

- 1. Positron emission tomography of type 2 cannabinoid receptors for detecting inflammation in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Towards PET imaging of the dynamic phenotypes of microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of a High-Affinity PET Radioligand for Imaging Cannabinoid Subtype 2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of [18F]LU14 for PET Imaging of Cannabinoid Receptor Type 2 in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PET imaging of cannabinoid type 2 receptors with [11C]A-836339 did not evidence changes following neuroinflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research-collection.ethz.ch [research-collection.ethz.ch]

- 10. criver.com [criver.com]

- 11. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Development of 18F-labeled Tracers for CB2 Receptor Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the development of 18F-labeled positron emission tomography (PET) tracers for imaging the cannabinoid receptor type 2 (CB2). The CB2 receptor is a promising target for diagnostic imaging and therapeutic intervention in a variety of pathologies, including neuroinflammation, cancer, and fibrotic diseases. This document details the key 18F-labeled tracers developed to date, their synthesis and evaluation, and the experimental protocols utilized in their characterization.

Introduction to CB2 Receptor Imaging

The cannabinoid receptor type 2 (CB2), a G-protein coupled receptor, is primarily expressed on immune cells and is upregulated in various pathological conditions, making it an attractive biomarker for in vivo imaging. Positron Emission Tomography (PET) with 18F-labeled radiotracers offers a non-invasive method to quantify the expression and distribution of CB2 receptors, providing valuable insights into disease progression and the response to therapy. The development of specific and high-affinity 18F-labeled CB2 tracers is crucial for advancing our understanding of the role of this receptor in disease and for the development of novel therapeutics.

Key 18F-Labeled CB2 Receptor Tracers

A number of 18F-labeled tracers have been developed and evaluated for their potential in imaging the CB2 receptor. The following tables summarize the key quantitative data for some of the most promising candidates.

Table 1: Radiosynthesis and Physicochemical Properties of 18F-Labeled CB2 Tracers

| Tracer | Precursor Type | Radiochemical Yield (RCY, decay-corrected) | Molar Activity (Am) | Radiochemical Purity | LogD / LogP |

| [18F]-14 | Acid chloride | 10-15% | ~1200 mCi/µmol (~44.4 GBq/µmol)[1][2] | >99%[1][2] | Not Reported |

| [18F]LU14 | Mesylate | 12.6 ± 4.0%[3] | 200 ± 35 GBq/µmol[3] | >99%[3] | 3.15 ± 0.25[3] |

| [18F]MA3 | Phenolic | Good (not quantified in %) | Not Reported | >99% | Not Reported |

| [18F]FC0324 | Bromo | Not Reported | Not Reported | >99% | Not Reported |

| [18F]JHU94620 | Bromo | 26 ± 12%[4] | 93.7 ± 41.0 GBq/µmol[4] | >99%[4] | Not Reported |

| [18F]RM365 | Borylated | ~5% (automated)[5] | ~80 GBq/µmol (automated)[5] | >99%[5] | Not Reported |

Table 2: In Vitro Binding Affinities and Selectivity of 18F-Labeled CB2 Tracers

| Tracer | Ki (hCB2) (nM) | Kd (hCB2) (nM) | Selectivity (CB1/CB2) |

| [18F]-14 | 2.8 (non-radioactive) | 3.4[1] | High (not quantified) |

| [18F]LU14 | Not Reported | 2.9[3] | >700 (for precursor) |

| [18F]MA3 | 0.8 | Not Reported | >12,000 |

| [18F]FC0324 | 0.1 | Not Reported | 300 |

| [18F]JHU94620 | 0.4 | Not Reported | >1000[6] |

| [18F]RM365 | 2.1[7] | 2.32[7] | >300[7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of 18F-labeled CB2 tracers.

General Radiosynthesis Protocol (Example: [18F]LU14)

This protocol describes a typical automated radiosynthesis of an 18F-labeled tracer via nucleophilic substitution.

-

[18F]Fluoride Trapping and Elution:

-

Aqueous [18F]fluoride is trapped on a QMA (quaternary methyl ammonium) anion-exchange cartridge.

-

The trapped [18F]fluoride is eluted into the reaction vessel with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., K2CO3) in a mixture of acetonitrile and water.[3]

-

-

Azeotropic Drying:

-

The solvent is removed by azeotropic distillation under a stream of nitrogen or argon, with the addition of anhydrous acetonitrile to ensure complete removal of water.[3]

-

-

Radiofluorination Reaction:

-

Purification:

-

The reaction mixture is cooled and diluted with a suitable solvent (e.g., water or mobile phase).

-

The crude product is purified by semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient).[3]

-

The fraction containing the 18F-labeled tracer is collected.

-

-

Formulation:

-

The collected HPLC fraction is typically diluted with water and trapped on a C18 Sep-Pak cartridge.

-

The cartridge is washed with water to remove residual HPLC solvents.

-

The final product is eluted from the cartridge with a small volume of ethanol and then formulated in sterile saline for injection, often with a small percentage of a co-solvent like ethanol or Tween 80 to ensure solubility.[3]

-

In Vitro Binding Assay Protocol

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a new compound for the CB2 receptor.

-

Cell Culture and Membrane Preparation:

-

A cell line stably expressing the human CB2 receptor (e.g., CHO-hCB2 or HEK293-hCB2) is cultured under standard conditions.

-

Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, incubate a fixed concentration of a known CB2 radioligand (e.g., [3H]CP55940 or a suitable 18F-labeled tracer) with the cell membrane preparation in a suitable binding buffer.

-

Add increasing concentrations of the non-radiolabeled test compound (competitor).

-

To determine non-specific binding, a parallel set of wells is incubated with the radioligand and a high concentration of a known potent CB2 ligand.

-

Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo PET Imaging Protocol in an Animal Model

This protocol describes a typical PET imaging study in a rat model with local overexpression of the human CB2 receptor.

-

Animal Model:

-

A rat model with unilateral overexpression of the human CB2 receptor in a specific brain region (e.g., the striatum) is often used. This is typically achieved by stereotactic injection of an adeno-associated virus (AAV) vector encoding the human CB2 receptor.[8][9] The contralateral side can serve as an internal control.

-

-

Tracer Administration:

-

The animal is anesthetized and the 18F-labeled CB2 tracer is administered intravenously via a tail vein catheter. The injected dose and molar activity should be recorded.

-

-

PET Data Acquisition:

-

A dynamic PET scan is acquired over a specific duration (e.g., 60-120 minutes) immediately following tracer injection.

-

For anatomical reference, a CT or MRI scan may be co-registered with the PET data.

-

-

Blocking and Displacement Studies (for specificity assessment):

-

Blocking study: A separate group of animals is pre-treated with a high dose of a non-radiolabeled, selective CB2 receptor ligand before the injection of the radiotracer. A reduction in tracer uptake in the target region compared to the baseline scan indicates specific binding.[8]

-

Displacement study: During a dynamic PET scan, after the tracer has reached equilibrium in the target region, a bolus of a non-radiolabeled CB2 ligand is injected. A rapid decrease in the PET signal from the target region demonstrates reversible binding of the tracer.

-

-

Image Analysis:

-

Regions of interest (ROIs) are drawn on the PET images, typically on the region of CB2 overexpression (e.g., ipsilateral striatum) and a reference region with low or no specific binding (e.g., contralateral striatum or cerebellum).

-

Time-activity curves (TACs) are generated for each ROI, showing the change in tracer concentration over time.

-

Various kinetic modeling approaches can be applied to the TACs to quantify receptor density and binding potential. A simple approach is to calculate the standardized uptake value (SUV) or the ratio of uptake in the target region to the reference region at a specific time point.

-

Mandatory Visualizations

CB2 Receptor Signaling Pathway

The CB2 receptor, upon activation by an agonist, couples to inhibitory G-proteins (Gi/o). This initiates a cascade of intracellular signaling events, primarily the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.

Caption: CB2 receptor signaling cascade.

Experimental Workflow for 18F-Labeled Tracer Evaluation

The development and evaluation of a novel 18F-labeled CB2 tracer follows a logical progression from chemical synthesis to in vivo validation. This workflow ensures a thorough characterization of the tracer's properties at each stage.

Caption: Workflow for 18F-labeled CB2 tracer development.

Logical Relationship of Tracer Properties

The suitability of an 18F-labeled tracer for CB2 receptor imaging is determined by a combination of its chemical and biological properties. High affinity and selectivity are essential for specific targeting, while appropriate lipophilicity and metabolic stability are crucial for brain penetration and in vivo imaging.

Caption: Key properties of an ideal CB2 PET tracer.

Conclusion

The development of 18F-labeled tracers for CB2 receptor imaging is a rapidly advancing field with the potential to significantly impact both basic research and clinical practice. The tracers and methodologies outlined in this guide represent the current state-of-the-art and provide a solid foundation for future research. Continued efforts to develop tracers with improved affinity, selectivity, and pharmacokinetic properties will be essential for realizing the full potential of CB2 receptor imaging in a wide range of diseases.

References

- 1. Synthesis and preliminary evaluation of [18F]-labeled 2-oxoquinoline derivatives for PET imaging of cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and preliminary evaluation of [18F]-labeled 2-oxoquinoline derivatives for PET imaging of cannabinoid CB2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of [18F]LU14 for PET Imaging of Cannabinoid Receptor Type 2 in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of deuterated [18F]JHU94620 for imaging cannabinoid type 2 receptors in rodent and monkey brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Development and evaluation of deuterated [18F]JHU94620 isotopologues for the non-invasive assessment of the cannabinoid type 2 receptor in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Positron Emission Tomography Imaging of the Endocannabinoid System: Opportunities and Challenges in Radiotracer Development - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of Oxoquinolines and Pyridines as Potent Scaffolds for CB2 Receptor PET Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cannabinoid type 2 (CB2) receptor has emerged as a critical target in drug discovery and molecular imaging, primarily due to its significant role in inflammatory and neurodegenerative diseases. Positron Emission Tomography (PET) offers a non-invasive window into the in vivo expression and distribution of CB2 receptors, driving the development of novel radioligands. Among the burgeoning classes of these imaging agents, oxoquinoline and pyridine derivatives have demonstrated exceptional promise, exhibiting high binding affinity and selectivity. This technical guide provides an in-depth exploration of these two structural classes, summarizing key quantitative data, detailing experimental protocols, and visualizing essential biological and experimental workflows.

Core Structural Classes and Binding Affinities

The development of CB2 PET ligands has been marked by the exploration of diverse chemical scaffolds. Oxoquinoline and pyridine cores have proven to be particularly fruitful, yielding compounds with nanomolar to subnanomolar binding affinities for the CB2 receptor and high selectivity over the cannabinoid type 1 (CB1) receptor.

Oxoquinoline Derivatives

The 2-oxoquinoline and 4-oxoquinoline scaffolds have been extensively investigated. These compounds often feature substitutions at various positions to optimize their binding characteristics and pharmacokinetic properties. A notable example is the development of fluorinated 2-oxoquinoline derivatives, which have shown high potency and suitability for radiolabeling with fluorine-18.[1][2]

Pyridine Derivatives

Substituted pyridines represent another promising class of CB2 PET ligands.[3] The 2,5,6-trisubstituted pyridine core, in particular, has been a focus of research, leading to the discovery of ligands with high affinity and selectivity.[3][4][5]

Quantitative Data Summary

The following tables summarize the binding affinities and radiolabeling parameters for representative oxoquinoline and pyridine-based CB2 PET ligands.

Table 1: Binding Affinities of Oxoquinoline-Based CB2 Ligands

| Compound | Structure | Ki (hCB2) (nM) | Selectivity (CB1/CB2) | Reference |

| [18F]-14 | 7-methoxy-8-butoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid-(4-fluorobenzyl)amide | 2.8 | >1000 | [1] |

| [11C]KP23 | N-(1-adamantyl)-1-(2-methoxyethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide | 9.6 | >1000 | |

| Compound 19 | Fluorinated 2-oxoquinoline derivative | 0.8 | >10000 | [2] |

| JTE-907 | 7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxylic acid N-benzo[1][4]dioxol-5-ylmethyl)amide | - | Highly Selective | [6] |

| KD2 | N-(1-adamantyl)-8-methoxy-4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxamide | - | High | [7] |

Table 2: Radiolabeling of Oxoquinoline-Based CB2 PET Ligands

| Radioligand | Precursor | Radiolabeling Method | Radiochemical Yield (Decay Corrected) | Specific Activity (GBq/µmol) | Reference |

| [18F]-13 & [18F]-14 | Acid chlorides 11 and 12 | Coupling with 4-[18F]fluorobenzylamine | 10-15% | ~44.4 | [1] |

| [11C]KP23 | Phenolic precursor | Reaction with [11C]methyl iodide | 10-25% | 80-240 | |

| [11C]6a-d & [11C]9a-d | Corresponding precursors | O-[11C]methylation with [11C]CH3OTf | 40-50% | 111-185 | [8] |

Table 3: Binding Affinities of Pyridine-Based CB2 Ligands

| Compound | Structure | Ki (hCB2) (nM) | Selectivity (CB1/CB2) | Reference |

| [11C]RSR-056 (6a) | 2,5,6-substituted pyridine | - | High | [3][4] |

| RoSMA-18-d6 | 2,5,6-trisubstituted fluorinated pyridine | 0.8 | >12,000 | [5] |

Table 4: Radiolabeling of Pyridine-Based CB2 PET Ligands

| Radioligand | Precursor | Radiolabeling Method | Radiochemical Yield (Decay Corrected) | Specific Activity (GBq/µmol) | Reference |

| [11C]RSR-056 | Desmethyl precursor | Methylation with [11C]CH3I | - | - | [4] |

| [18F]RoSMA-18-d6 | - | Radiofluorination | 10.6 ± 3.8% | 52-65 | [5] |

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental procedures involved in the evaluation of these ligands, the following diagrams illustrate the CB2 receptor signaling pathways and a typical experimental workflow for PET ligand development.

Caption: CB2 receptor signaling cascade.

Caption: Workflow for CB2 PET ligand development.

Detailed Experimental Protocols

A rigorous and standardized experimental approach is crucial for the successful development and evaluation of novel CB2 PET ligands. The following sections provide detailed methodologies for key experiments.

Synthesis of Oxoquinoline and Pyridine Precursors

General Procedure for Oxoquinoline Carboxylic Acid Synthesis: The synthesis of 2-oxoquinoline-3-carboxylic acid derivatives often starts from substituted anilines. A common route involves the Conrad-Limpach synthesis or a similar cyclization reaction to form the quinoline core, followed by functional group manipulations to introduce desired substituents at various positions. For example, the synthesis of 7-methoxy-8-alkoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves multiple steps including etherification and saponification.[1]

General Procedure for 2,5,6-Trisubstituted Pyridine Synthesis: The synthesis of these pyridine derivatives typically involves a multi-step sequence. A common strategy is the construction of a substituted pyridine ring, for instance, through a Hantzsch pyridine synthesis or by functionalization of a pre-existing pyridine core. Subsequent modifications, such as amide bond formation or Suzuki coupling, are then employed to introduce the desired substituents at the 2, 5, and 6 positions.

Radiolabeling with Fluorine-18 and Carbon-11

[18F]Fluorination via Nucleophilic Substitution:

-

Production of [18F]Fluoride: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.

-

Trapping and Elution: The aqueous [18F]fluoride is trapped on an anion exchange cartridge and then eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., K2CO3) in acetonitrile/water.

-

Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile to obtain an anhydrous [18F]fluoride-Kryptofix complex.

-

Labeling Reaction: The precursor, typically containing a good leaving group (e.g., tosylate, mesylate, or nitro group), is dissolved in a suitable aprotic solvent (e.g., DMSO, DMF, or acetonitrile) and added to the dried [18F]fluoride complex. The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a defined time (e.g., 10-20 minutes).

-

Purification: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired radiolabeled product.

-

Formulation: The collected HPLC fraction is reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.

[11C]Methylation using [11C]CH3I or [11C]CH3OTf:

-

Production of [11C]CO2: [11C]CO2 is produced in a cyclotron via the 14N(p,α)11C nuclear reaction.

-

Conversion to [11C]CH3I or [11C]CH3OTf: The [11C]CO2 is converted to [11C]CH4, which is then reacted with iodine to form [11C]CH3I. Alternatively, [11C]CH3I can be passed through a heated silver triflate column to generate the more reactive [11C]CH3OTf.

-

Labeling Reaction: The desmethyl precursor, dissolved in a suitable solvent (e.g., DMF, acetone), is reacted with the [11C]methylating agent in the presence of a base (e.g., NaOH, K2CO3, or TBAH) at an elevated temperature.

-

Purification and Formulation: Similar to 18F-labeling, the product is purified by semi-preparative HPLC and formulated for injection.

In Vitro Receptor Binding Assays

Membrane Preparation:

-

Cells stably expressing the human CB2 receptor (e.g., HEK-293 or CHO cells) are cultured to confluency.

-

The cells are harvested, washed with phosphate-buffered saline (PBS), and centrifuged.

-

The cell pellet is resuspended in a hypotonic buffer and homogenized using a Dounce or Polytron homogenizer.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-